molecular formula C13H10BrNO B14590098 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide CAS No. 61395-18-4

2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide

Katalognummer: B14590098
CAS-Nummer: 61395-18-4
Molekulargewicht: 276.13 g/mol
InChI-Schlüssel: YDNWDQDXKCNCQL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide is a heterocyclic compound that features a fused oxazole and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base, leading to the formation of the oxazole ring fused to the pyridine ring . The reaction conditions often include solvents like acetonitrile or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions can vary widely but often involve solvents like dichloromethane, acetonitrile, or ethanol, and may require catalysts or specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Wirkmechanismus

The mechanism by which 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other heterocyclic systems such as:

Uniqueness

What sets 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide apart is its unique fused ring system, which combines the properties of both oxazole and pyridine rings. This fusion results in distinct electronic and steric properties, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

61395-18-4

Molekularformel

C13H10BrNO

Molekulargewicht

276.13 g/mol

IUPAC-Name

2-phenyl-[1,2]oxazolo[2,3-a]pyridin-8-ium;bromide

InChI

InChI=1S/C13H10NO.BrH/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-14(12)15-13;/h1-10H;1H/q+1;/p-1

InChI-Schlüssel

YDNWDQDXKCNCQL-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=[N+]3O2.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.